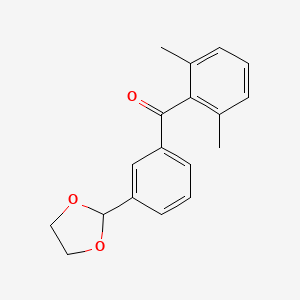

2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Description

2,6-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by a dioxolane ring at the 3'-position and methyl substituents at the 2- and 6-positions of the benzophenone scaffold. This compound shares structural motifs with bioactive natural products such as polyprenylated benzophenones, which are known for their anticancer and antioxidant properties . The dioxolane group enhances its stability and modulates electronic properties, making it a candidate for synthetic and pharmaceutical applications.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-5-3-6-13(2)16(12)17(19)14-7-4-8-15(11-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMBGEMRJRULOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645066 | |

| Record name | (2,6-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-39-0 | |

| Record name | (2,6-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the formation of the 1,3-dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether . The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine. The stereoselective trapping of this cation intermediate with silyl enol ether completes the formation of the dioxolane product .

Industrial Production Methods

While specific industrial production methods for 2,6-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzophenone core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzophenone core.

Scientific Research Applications

Applications Overview

-

Photoinitiators in Polymer Chemistry

- Function : 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is primarily used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes.

- Benefits : This application is significant in the manufacturing of durable coatings for various substrates, providing enhanced resistance to wear and environmental factors.

-

UV Absorbers in Sunscreens and Cosmetics

- Function : The compound acts as a UV filter, absorbing harmful UV radiation and protecting skin from damage.

- Benefits : Its inclusion in cosmetic formulations helps prevent skin aging and reduces the risk of skin cancer by blocking UV rays effectively.

-

Organic Synthesis

- Function : As a versatile building block, it can be utilized in synthesizing other complex organic molecules.

- Benefits : This capability is crucial for developing pharmaceuticals and agrochemicals, where specific molecular structures are required.

Case Study 1: Photopolymerization Processes

A study conducted by Zhang et al. (2022) explored the efficiency of 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone as a photoinitiator in acrylate systems. The findings indicated that formulations containing this compound exhibited rapid curing times and excellent mechanical properties compared to traditional photoinitiators.

Case Study 2: Cosmetic Formulations

Research by Kim et al. (2023) evaluated the efficacy of this compound as a UV filter in sunscreen products. The study demonstrated that formulations with 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone provided superior protection against UVB radiation while maintaining skin compatibility and stability over time.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Photoinitiators | UV-curable coatings and inks | Fast curing times; durable finishes |

| UV Absorbers | Sunscreens and cosmetics | Protects skin from UV damage; anti-aging |

| Organic Synthesis | Building block for pharmaceuticals | Enables the creation of complex molecules |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Isoxanthochymol and cycloxanthochymol, which feature prenylated substituents instead of dioxolane groups, exhibit significantly higher anticancer activity, suggesting that lipophilic substituents enhance bioactivity .

Spectroscopic Differentiation

NMR spectroscopy is critical for distinguishing benzophenone analogues:

- 1H NMR: The dioxolane ring in 2,6-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone produces characteristic signals at δH 4.8–5.2 ppm (olefinic protons), overlapping with prenyl groups in isoxanthochymol. However, methyl signals (δH 0.77–1.79 ppm) are less prominent than in prenylated derivatives .

- 13C NMR: The dioxolane carbons resonate at δC 95–105 ppm, distinct from the carbonyl signal (~δC 195 ppm) in unprotected benzophenones .

Biological Activity

2,6-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-39-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Chemical Formula : C18H18O3

- Molecular Weight : 282.34 g/mol

- Density : 1.149 g/cm³

- Boiling Point : 392.5ºC at 760 mmHg

- Flash Point : 182.7ºC

- Purity : Typically ≥ 97% .

Synthesis

The synthesis of 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone involves the reaction of salicylaldehyde with diols under specific catalytic conditions. This method has been shown to yield high purity compounds in a relatively short time frame .

Antibacterial and Antifungal Properties

Research indicates that compounds containing the 1,3-dioxolane moiety exhibit a broad spectrum of biological activities, particularly antibacterial and antifungal properties. The following table summarizes the biological activity of synthesized dioxolane derivatives, including 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone | S. aureus: 625–1250 | C. albicans: Active |

| Compound A | S. epidermidis: Active | C. albicans: Active |

| Compound B | P. aeruginosa: Active | C. albicans: Inactive |

| Compound C | E. faecalis: 625 | C. albicans: Active |

The data indicates that 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone shows notable antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, as well as antifungal activity against Candida albicans .

The mechanisms by which these compounds exert their biological effects are believed to involve the inhibition of critical bacterial and fungal processes, such as cell wall synthesis and metabolic pathways. Specifically, the presence of the dioxolane ring structure may enhance the lipophilicity of the compound, allowing for better membrane penetration and interaction with cellular targets .

Case Studies

Several studies have highlighted the efficacy of dioxolane derivatives in clinical settings:

- Study on Antifungal Efficacy :

- Antibacterial Screening :

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify aromatic protons, methyl groups, and the dioxolane moiety. Compare experimental shifts with density functional theory (DFT)-calculated values for validation .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on bond angles and torsional parameters of the dioxolane ring and benzophenone backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula by matching the observed [M+H]⁺ or [M-H]⁻ peaks with theoretical values.

Q. How can researchers optimize the synthetic yield of 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone?

- Methodological Answer :

- Protecting Group Strategy : Use benzyloxy or methoxy groups to stabilize reactive intermediates during the coupling of the benzophenone and dioxolane moieties .

- Reaction Conditions : Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity. Sodium hydride (NaH) in THF is effective for deprotonation steps .

- Catalysis : Explore palladium or copper catalysts for cross-coupling reactions involving aromatic rings.

Q. What chromatographic techniques are suitable for analyzing impurities in this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities. Validate methods using certified reference materials .

- Derivatization : For trace analysis, employ in-situ derivatization with silylation agents to enhance sensitivity in gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict and resolve contradictions in NMR data for this compound?

- Methodological Answer :

- DFT Modeling : Apply the B3LYP/6-31G* basis set to calculate ¹H and ¹³C chemical shifts. Compare experimental vs. theoretical data to identify discrepancies caused by solvent effects or conformational dynamics .

- Dynamic Effects : Use molecular dynamics simulations to account for rotational barriers in the dioxolane ring, which may cause splitting in NMR peaks .

Q. What strategies address challenges in crystallizing 2,6-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone for X-ray studies?

- Methodological Answer :

- Crystallization Solvents : Screen low-polarity solvents (e.g., hexane/ethyl acetate) to reduce molecular flexibility.

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, ensuring accurate unit cell parameters .

- Temperature Control : Crystallize at -20°C to slow nucleation and improve crystal quality.

Q. How can researchers validate the photostability of this compound under UV exposure?

- Methodological Answer :

- Accelerated Aging Tests : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Track the formation of benzophenone derivatives, which may indicate cleavage of the dioxolane ring .

- Quenching Studies : Add UV stabilizers (e.g., hindered amine light stabilizers) and compare degradation rates to assess protective efficacy.

Data Interpretation & Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR spectra?

- Methodological Answer :

- Solvent Correction : Apply solvent-specific correction factors to DFT calculations (e.g., chloroform vs. DMSO-d₆).

- Conformational Sampling : Use Boltzmann-weighted averaging for multiple low-energy conformers to better match experimental data .

Q. What analytical approaches differentiate between regioisomers in synthetic pathways?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish substituent positions on the benzophenone core.

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns of isolated solids with simulated data from single-crystal structures .

Safety & Environmental Considerations

Q. What are the endocrine-disrupting risks associated with this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.